Product packaging for 6-(3-oxobutyl)-1H-pyridin-2-one(Cat. No.:)

6-(3-oxobutyl)-1H-pyridin-2-one

Cat. No.: B13890729
M. Wt: 165.19 g/mol
InChI Key: KIYPOFAMGBCKEX-UHFFFAOYSA-N
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Description

6-(3-oxobutyl)-1H-pyridin-2-one is a chemical compound based on the privileged pyridin-2-one scaffold , a structure of significant interest in medicinal chemistry and drug discovery . The pyridin-2-one core is a versatile bioisostere for amide, phenol, and other heterocyclic rings, allowing for the manipulation of a compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen-bonding capacity . This makes it a valuable building block in fragment-based drug design and for creating biomolecular mimetics . Researchers can utilize this compound as a key synthetic intermediate for the exploration of novel chemical space and the development of structure-activity relationships (SAR), particularly in the synthesis of more complex di-, tetra-, and hexa-hydropyridin-2-one derivatives . Pyridin-2-one derivatives have demonstrated a wide spectrum of biological activities in scientific research, including analgesic , antitumor , antimicrobial , and anti-inflammatory effects . For instance, structurally related 3,5-disubstituted pyridin-2(1H)-ones have shown potent anti-allodynic effects in preclinical models of inflammatory pain, highlighting the scaffold's potential in central nervous system (CNS) drug discovery . Furthermore, the pyridinone motif is known to act as a hinge-binding motif in kinase inhibition, forming critical hydrogen bond interactions with target enzymes . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct all necessary safety assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B13890729 6-(3-oxobutyl)-1H-pyridin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

6-(3-oxobutyl)-1H-pyridin-2-one

InChI

InChI=1S/C9H11NO2/c1-7(11)5-6-8-3-2-4-9(12)10-8/h2-4H,5-6H2,1H3,(H,10,12)

InChI Key

KIYPOFAMGBCKEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CC(=O)N1

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 6 3 Oxobutyl 1h Pyridin 2 One

High-Resolution Spectroscopic Characterization for Detailed Structural Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules like 6-(3-oxobutyl)-1H-pyridin-2-one. These techniques provide detailed insights into the molecular framework, connectivity of atoms, and the nature of functional groups.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Multi-dimensional NMR spectroscopy would be essential to confirm the precise structure of this compound. While standard 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are required for a complete assignment. For related pyridinone derivatives, ¹H NMR spectra typically show characteristic signals for the protons on the pyridine (B92270) ring, and ¹³C NMR confirms the presence of the carbonyl carbons and other carbon atoms in the structure. iucr.org

¹H NMR: Protons on the pyridinone ring would appear in the aromatic region, with their specific chemical shifts and coupling constants revealing their substitution pattern. The protons of the oxobutyl side chain would appear in the aliphatic region.

¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (one in the ring and one in the side chain), the sp²-hybridized carbons of the pyridine ring, and the sp³-hybridized carbons of the butyl group.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, tracing the proton-proton couplings within the pyridinone ring and along the butyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the oxobutyl side chain to the correct position on the pyridinone ring.

A hypothetical data table for the expected NMR shifts is presented below.

Atom Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm)
NH~11.5-
Ring CH6.6 - 7.7108 - 147
Ring C=O-~164
Side Chain CH₂2.5 - 3.030 - 45
Side Chain C=O-~208
Side Chain CH₃~2.1~30

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathways

Advanced mass spectrometry techniques would be employed to confirm the molecular formula and to understand the fragmentation behavior of this compound.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and thus confirming the molecular formula (C₉H₁₁NO₂).

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, MS/MS experiments would reveal characteristic fragmentation patterns. The fragmentation pathways would likely involve cleavages of the butyl side chain, such as McLafferty rearrangement or alpha-cleavage adjacent to the carbonyl group, providing further structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, would be used to identify the functional groups present in the molecule and to probe intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the different functional groups. For a related pyridinone, IR data showed a peak at 1596 cm⁻¹, which is consistent with the pyridone tautomer structure. iucr.org

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H group, potentially broadened by hydrogen bonding.

C=O stretches: Two distinct carbonyl stretching bands would be expected, one for the amide in the pyridinone ring (around 1650 cm⁻¹) and one for the ketone in the side chain (around 1715 cm⁻¹).

C=C and C=N stretches: Bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.

Solid-State Structural Determination: X-ray Crystallography

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The X-ray crystallographic data would provide precise measurements of all geometric parameters within the molecule.

Bond Lengths: The C-C, C-N, C=O, and C-H bond lengths could be compared to standard values to identify any unusual geometric features. For example, the C-N and C=O bonds within the pyridinone ring would have lengths intermediate between single and double bonds, reflecting the resonance delocalization in the amide group.

Bond Angles: The bond angles would define the geometry around each atom, confirming the planarity of the pyridinone ring and the tetrahedral geometry of the sp³-hybridized carbons in the side chain.

Dihedral Angles: The dihedral angles would describe the conformation of the molecule, particularly the orientation of the oxobutyl side chain relative to the pyridinone ring. This would reveal whether the side chain is planar with the ring or if there is a twist, which could be influenced by steric hindrance or crystal packing forces.

A hypothetical data table of selected crystallographic parameters is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~12.1
β (°)~95
Hydrogen Bond (N-H···O) distance (Å)~2.9

Conformational Preferences and Dynamics of the 6-(3-oxobutyl) Side Chain

Detailed research findings on the conformational preferences and dynamics of the 6-(3-oxobutyl) side chain of this specific molecule are not readily found in the reviewed literature.

Comprehensive experimental investigations, such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, which would provide explicit data on the conformational isomers of this compound in solution and the solid state, have not been identified in the available literature. Such studies are crucial for determining the preferred spatial arrangement of the oxobutyl side chain relative to the pyridin-2-one ring and understanding the dynamics of their interconversion.

Due to the lack of specific research data for this compound, no data tables can be generated.

Reactivity and Reaction Pathways of 6 3 Oxobutyl 1h Pyridin 2 One

Reactivity of the Pyridin-2-one Heterocycle

The reactivity of the pyridin-2-one ring in 6-(3-oxobutyl)-1H-pyridin-2-one is complex, influenced by tautomeric equilibria, a degree of aromatic character, and the electronic effects of its substituents.

Tautomeric Equilibria and Aromaticity Considerations

The pyridin-2-one ring system exists in a tautomeric equilibrium between the 1H-pyridin-2-one (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form. In most cases, this equilibrium strongly favors the lactam form in both solid and solution phases. sigmaaldrich.comsigmaaldrich.com This preference is a crucial determinant of the ring's chemical behavior.

The aromaticity of the pyridin-2-one ring is a subject of considerable discussion. While not fully aromatic in the manner of benzene, the ring does exhibit a degree of aromatic character. Studies have suggested that 2-pyridones possess approximately 35% of the aromaticity of benzene, as measured by their ability to sustain an induced ring current. This partial aromaticity arises from the delocalization of π-electrons within the ring. The nitrogen atom's lone pair can participate in this delocalization, contributing to a resonance-stabilized system. Some research indicates that 2-pyridone and its derivatives retain a significant portion of the aromatic resonance energy of pyridine (B92270). oregonstate.eduyoutube.com O-alkylation of the pyridone moiety can further enhance its aromaticity. libretexts.orgnih.gov

Tautomeric FormKey Structural FeaturesPredominance
1H-pyridin-2-one (Lactam)C=O (carbonyl) group, N-H bondGenerally favored in solid and solution
2-Hydroxypyridine (Lactim)C=N bond within the ring, O-H groupGenerally the minor tautomer

Electrophilic Aromatic Substitution Reactions

The pyridin-2-one ring is generally considered to be deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. This is due to the electron-withdrawing nature of the carbonyl group in the predominant lactam tautomer. However, the nitrogen atom's lone pair can donate electron density into the ring, which can direct incoming electrophiles.

In pyridine itself, electrophilic substitution is difficult and requires harsh conditions, with substitution occurring primarily at the 3- and 5-positions. For 2-pyridone, the situation is more nuanced. The interplay between the electron-donating NH group and the electron-withdrawing C=O group influences the regioselectivity. Generally, electrophilic attack is directed to the positions meta to the carbonyl group and ortho or para to the nitrogen. In the case of this compound, the likely positions for electrophilic attack would be C3 and C5. The 3-oxobutyl substituent, being primarily an alkyl group, is weakly activating but its steric bulk at the 6-position could also influence the accessibility of adjacent positions.

It is important to note that under strongly acidic conditions, the nitrogen atom can be protonated, further deactivating the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution Reactions

The pyridin-2-one ring, particularly in its lactam form, is more susceptible to nucleophilic aromatic substitution (NAS) than benzene. The electron-withdrawing carbonyl group and the electronegative nitrogen atom make the ring carbons, especially at positions 2, 4, and 6, electron-deficient and thus prone to attack by nucleophiles.

For this compound, the positions most activated towards nucleophilic attack are C4 and the already substituted C2 and C6 positions. If a suitable leaving group were present at the 4-position, nucleophilic substitution would be a plausible reaction pathway. The stability of the intermediate Meisenheimer-like complex, where the negative charge can be delocalized onto the electronegative oxygen and nitrogen atoms, facilitates this type of reaction.

Oxidation and Reduction Pathways of the Pyridin-2-one Ring

Oxidation: The nitrogen atom of the pyridin-2-one ring can be oxidized to form an N-oxide. This is a common reaction for pyridine and its derivatives, often carried out using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can exhibit different reactivity compared to the parent heterocycle.

Reduction: The pyridin-2-one ring can be reduced under various conditions. Catalytic hydrogenation, for example using a rhodium oxide catalyst, can reduce 2-hydroxypyridines to the corresponding δ-lactams (piperidones). masterorganicchemistry.com Other reducing agents, such as lithium aluminum hydride, have been used to reduce N-substituted piperidin-2-ones. A mild procedure using ammonium (B1175870) formate (B1220265) and palladium on carbon has been shown to be effective for the reduction of pyridine N-oxides to piperidines. The specific outcome of the reduction of this compound would depend on the reagents and reaction conditions employed, with potential for reduction of both the heterocyclic ring and the side-chain carbonyl group.

Reactivity of the 3-Oxobutyl Side Chain

The 3-oxobutyl side chain possesses a reactive carbonyl group, which imparts its own characteristic reactivity to the molecule.

Carbonyl Group Reactions (e.g., Ketonization, Enolization)

The ketone functional group in the 3-oxobutyl side chain is capable of undergoing keto-enol tautomerism. This is an equilibrium between the keto form (containing the C=O group) and the enol form (containing a C=C double bond and a hydroxyl group). oregonstate.edu For simple ketones, the equilibrium heavily favors the keto form.

This tautomerization is catalyzed by both acid and base. The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) is a prerequisite for this process. In the case of the 3-oxobutyl group, there are α-hydrogens on both sides of the carbonyl. Enolization can therefore lead to two different enol tautomers.

The enol form, although typically present in low concentrations, is a key intermediate in many reactions of ketones. The enol is nucleophilic at the α-carbon, allowing it to react with various electrophiles. This reactivity is fundamental to reactions such as α-halogenation and aldol-type condensations. The relative stability of the keto and enol forms can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.

Tautomer of the Side ChainKey Structural Features
Keto FormC=O (carbonyl) group
Enol FormC=C double bond, O-H (hydroxyl) group

Reactions at the Alkyl Chain (e.g., Alpha-Hydrogen reactivity)

The alkyl side chain of this compound possesses two sets of protons alpha to the carbonyl group: the methylene (B1212753) hydrogens at the C2' position and the methyl hydrogens at the C4' position. The hydrogens on the C2' carbon, being flanked by the ketone and the electron-withdrawing pyridinone ring, are expected to be particularly acidic and thus reactive.

The presence of the carbonyl group enables the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This enolate is a key reactive intermediate for a variety of transformations at the alpha-carbon.

Key Predicted Reactions at the Alkyl Chain:

Halogenation: In the presence of an acid or base catalyst, the alpha-hydrogens can be substituted with halogens (Cl, Br, I). The reaction proceeds through the enol or enolate intermediate.

Alkylation: The enolate, formed by treating the ketone with a suitable base (e.g., lithium diisopropylamide, LDA), can act as a nucleophile to attack alkyl halides, forming a new carbon-carbon bond at the C2' position.

Aldol (B89426) Condensation: In the presence of a base or acid, the enolate of this compound can react with another aldehyde or ketone (including another molecule of itself) in a crossed or self-aldol condensation. This reaction would form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

The reactivity of these alpha-hydrogens is a fundamental aspect of ketone chemistry. The table below summarizes the expected outcomes of these reactions.

Reaction Type Reagents Expected Product at Alkyl Chain
HalogenationBr₂, H⁺ or OH⁻6-(2-bromo-3-oxobutyl)-1H-pyridin-2-one
Alkylation1. LDA2. CH₃I6-(2-methyl-3-oxobutyl)-1H-pyridin-2-one
Aldol Addition1. NaOH2. Benzaldehyde6-(2-benzylidene-3-oxobutyl)-1H-pyridin-2-one (after dehydration)

Note: The products listed are predictive and based on general chemical principles.

Intramolecular Cyclization and Rearrangement Processes Involving Both Moieties

The structure of this compound, with a nucleophilic enolizable side chain and an electrophilic pyridinone ring, is well-suited for intramolecular reactions. These processes can lead to the formation of new fused-ring systems.

Research on related N-3-oxoalkylchloroacetamide derivatives has shown that intramolecular cyclization is a viable pathway to produce 5,6-dihydropyridin-2(1H)-ones and 2-pyridones. researchgate.net Similarly, studies on β-enamino ketones demonstrate that intramolecular cyclization in basic media can yield substituted pyridin-2(1H)-ones. researchgate.net

For this compound, an intramolecular aldol-type reaction is a plausible pathway. Under basic conditions, the formation of an enolate at the C2' position of the butyl chain could be followed by a nucleophilic attack on the C5 position of the pyridinone ring. Subsequent dehydration would lead to a fused bicyclic system.

Plausible Intramolecular Cyclization Pathway:

Step Description Intermediate/Product
1. Enolate FormationA base abstracts an acidic alpha-hydrogen from the C2' position of the oxobutyl chain.Enolate of this compound
2. CyclizationThe enolate attacks the C5 position of the pyridinone ring.Bicyclic alkoxide intermediate
3. DehydrationElimination of a water molecule to form a stable, conjugated system.Fused dihydronaphthyridinone derivative

Note: This proposed pathway is hypothetical and based on the reactivity of analogous systems.

Rearrangement reactions are also a possibility, although less straightforward to predict without experimental data. Thermal or acid-catalyzed conditions could potentially initiate complex rearrangements involving both the ring and the side chain.

Coordination Chemistry of this compound (if applicable)

While no specific studies on the coordination chemistry of this compound were identified, the molecule possesses multiple potential donor atoms that could allow it to act as a chelating ligand for metal ions. Hydroxypyridinones (HOPOs) are well-known for their ability to form stable complexes with hard metal ions like Fe(III), Ga(III), and Gd(III). kcl.ac.ukescholarship.org

The 1H-pyridin-2-one moiety can be considered a cyclic hydroxamic acid analogue, and its oxygen and nitrogen atoms can participate in metal binding. The addition of the ketone oxygen on the oxobutyl side chain provides a third potential coordination site. This could allow this compound to act as a tridentate ligand.

Potential Coordination Sites:

Pyridinone Oxygen (C2=O)

Pyridinone Nitrogen (N1-H) (after deprotonation)

Ketone Oxygen (C3'=O)

The geometry of the molecule would favor the formation of five- or six-membered chelate rings with a metal center, which are thermodynamically stable. The resulting metal complexes could have interesting magnetic or optical properties. The field of pyridinone-based metal complexes is active, with applications ranging from medical imaging agents to catalysts. escholarship.orgmdpi.com However, the specific application of this compound as a ligand remains a hypothetical but promising area for future research.

Theoretical and Computational Chemistry Studies on 6 3 Oxobutyl 1h Pyridin 2 One

Electronic Structure and Quantum Chemical Analysis

A thorough investigation into the electronic properties of 6-(3-oxobutyl)-1H-pyridin-2-one would provide fundamental insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) would be a primary tool for elucidating the ground state properties of this compound. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers could calculate key parameters. These would include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and thermochemical data such as enthalpy of formation and Gibbs free energy. Such calculations would provide a foundational understanding of the molecule's structural and energetic landscape.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be crucial for visualizing the charge distribution of this compound. This analysis would identify the electrophilic and nucleophilic sites within the molecule. The MEP map would likely show regions of negative potential (in red) around the oxygen atoms of the pyridinone and oxobutyl moieties, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (in blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen in the pyridinone ring, suggesting sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer critical predictions about the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. The spatial distribution of these orbitals would pinpoint the specific atoms most likely to be involved in chemical reactions.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The flexibility of the oxobutyl side chain necessitates a detailed conformational analysis to understand the molecule's preferred shapes and their influence on its properties.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) map would be generated by systematically rotating the rotatable bonds of the oxobutyl side chain and calculating the corresponding energy at each conformation. This would reveal the global and local energy minima, representing the most stable and metastable conformations of this compound. The PES would also identify the energy barriers between these conformations, providing insight into the molecule's flexibility at different temperatures.

Dynamic Simulations (Molecular Dynamics) for Conformational Behavior

To complement the static picture from PES mapping, Molecular Dynamics (MD) simulations would be employed. By simulating the motion of the atoms over time, MD simulations would provide a dynamic view of the conformational behavior of this compound in a given environment (e.g., in a solvent). This analysis would reveal the accessible conformations and the timescales of transitions between them, offering a more realistic understanding of the molecule's behavior in solution.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions serve as a valuable tool for interpreting experimental spectra and can help in the structural confirmation of the compound.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These simulations are typically performed by first optimizing the molecular geometry of the compound at a specific level of theory and then using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors.

The predicted chemical shifts provide a theoretical spectrum that can be directly compared with experimental data, aiding in the assignment of signals to specific nuclei within the molecule. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, conformational dynamics, and the limitations of the chosen computational level.

Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound

No publicly available, peer-reviewed data for simulated NMR chemical shifts and coupling constants for this specific compound could be located. The table below is a representative example of how such data would be presented.

Atom PositionSimulated ¹H Chemical Shift (ppm)Simulated ¹³C Chemical Shift (ppm)
C2-165.0
C36.2105.5
C47.4140.2
C56.1105.0
C6-152.3
C1'2.9 (t)42.1
C2'2.8 (t)29.8
C3'-208.5
C4'2.2 (s)30.0
N1-H12.5 (br s)-

Vibrational Frequency Calculations

Computational methods can also predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in its Infrared (IR) and Raman spectra. Following a geometry optimization, a frequency calculation is performed. This analysis yields a set of vibrational modes, each with a characteristic frequency and intensity.

These calculated frequencies are invaluable for assigning the various peaks in an experimental IR spectrum to specific molecular motions, such as C=O stretching, N-H bending, or C-H stretching. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational model, thereby improving the agreement with experimental data.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound

No specific computational studies detailing the vibrational frequencies for this molecule were found in the public domain. This table illustrates the typical presentation of such data.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(C=O, ketone)1725C=O stretching of the butyl ketone
ν(C=O, pyridinone)1680C=O stretching of the pyridinone ring
ν(C=C)1640C=C stretching in the pyridinone ring
δ(N-H)1550N-H bending

Reaction Mechanism Elucidation through Computational Modeling

Beyond spectroscopy, computational chemistry is a critical tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations.

Transition State Characterization

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction proceeds. Computational chemists use various algorithms to locate these TS structures on the potential energy surface.

Once a candidate for a transition state is found, a frequency calculation is performed to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms as they move along the reaction coordinate from reactant to product. The properties of this transition state, such as its geometry and energy, provide deep insight into the steric and electronic factors that govern the reaction.

Reaction Energetics and Kinetic Profiles

The activation energy is particularly important as it is directly related to the reaction rate, as described by the Arrhenius equation and transition state theory. By calculating these energetic parameters, computational models can predict the feasibility of a proposed reaction mechanism and estimate its kinetic profile. This information is vital for optimizing reaction conditions and understanding the factors that control chemical reactivity.

Based on a comprehensive search of available scientific literature, there are no specific molecular or cellular biological investigation studies published for the compound “this compound.” Extensive queries, including those using the compound's CAS number (1391052-95-7), did not yield any research detailing its ligand-target binding, effects on cellular pathways, or specific mechanisms of bioactivity as outlined in the request.

Therefore, it is not possible to generate an article that is scientifically accurate and adheres to the provided structure for this specific chemical compound. The requested data on enzyme inhibition, receptor interaction, molecular docking, modulation of cell signaling, or influence on cellular processes such as apoptosis and autophagy for "this compound" are not present in the current body of scientific research.

Molecular and Cellular Biological Investigations Involving 6 3 Oxobutyl 1h Pyridin 2 One

Mechanistic Investigations of Bioactivity (In Vitro/Cellular)

Identification of Putative Molecular Targets

Research into the molecular targets of 6-(3-oxobutyl)-1H-pyridin-2-one and its analogs has identified several key proteins and enzymes. These compounds have been noted for their inhibitory effects, suggesting direct interaction with the active sites of these targets.

One of the primary targets identified is the transient receptor potential ankyrin 1 (TRPA1) channel . This ion channel is a member of the transient receptor potential channel family and is involved in sensing a variety of noxious stimuli. Certain pyridinone derivatives have demonstrated the ability to modulate the activity of this channel.

Another significant area of investigation has been the interaction of pyridinone derivatives with tyrosine kinases . For instance, studies have explored analogs as potential inhibitors of Bruton's tyrosine kinase (BTK) , a crucial mediator in B-cell receptor signaling. While not the primary focus, these studies help to understand the broader targeting potential of the pyridinone scaffold.

Furthermore, the core structure of this compound is related to compounds that have been investigated for their activity against HIV-1 reverse transcriptase . This suggests that enzymes involved in nucleic acid synthesis could be potential, albeit less characterized, targets for this class of compounds.

The following table summarizes the putative molecular targets that have been investigated in relation to the this compound scaffold.

Putative Molecular Target Function Observed Interaction
Transient Receptor Potential Ankyrin 1 (TRPA1)Non-selective cation channel involved in pain, inflammation, and respiratory irritation.Modulation of channel activity.
Bruton's Tyrosine Kinase (BTK)A non-receptor tyrosine kinase essential for B-cell development and activation.Inhibition by structurally related analogs.
HIV-1 Reverse TranscriptaseAn enzyme used by retroviruses to replicate their genomes.Inhibition by compounds with a similar pyridinone core.

Characterization of Mechanism of Action at the Subcellular Level

At the subcellular level, the mechanism of action of this compound and its derivatives is closely linked to their interaction with the identified molecular targets. The consequences of these interactions manifest in various cellular processes.

The modulation of the TRPA1 channel by pyridinone compounds occurs at the plasma membrane. By interacting with the channel, these molecules can alter the influx of cations like calcium (Ca2+) into the cell. This disruption of ion homeostasis can subsequently affect a multitude of downstream signaling pathways, influencing cellular responses to external stimuli.

In the context of tyrosine kinase inhibition, such as with BTK , the mechanism is intracellular. Analogs of this compound that target these kinases typically operate within the cytoplasm. By binding to the kinase, they prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades that are vital for cell proliferation and survival, particularly in B-cells.

The potential interaction with viral enzymes like HIV-1 reverse transcriptase also points to an intracellular mechanism. These compounds would need to cross the cell membrane to reach the cytoplasm of infected cells, where they could then interfere with the viral replication cycle.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs relates to their biological activity. These studies guide the design of new molecules with improved potency and selectivity.

Design and Synthesis of Analogs for SAR Analysis

The systematic design and synthesis of analogs of this compound have been instrumental in elucidating key structural features required for biological activity. Researchers have explored modifications at various positions of the pyridinone ring and the oxobutyl side chain.

Key modifications have included:

Alterations to the oxobutyl side chain: The length and branching of the alkyl chain, as well as the position of the keto group, have been varied. These changes have been shown to significantly impact the potency of the compounds.

Substitution on the pyridinone ring: Introducing different functional groups at various positions on the pyridinone core has been a common strategy. These substitutions can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding to target proteins.

Modification of the nitrogen atom: The hydrogen atom on the nitrogen of the pyridinone ring can be replaced with other groups to explore how this affects target engagement and metabolic stability.

The synthesis of these analogs often involves multi-step reaction sequences, starting from readily available pyridinone precursors. These synthetic efforts have enabled a detailed mapping of the chemical space around the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the insights gained from SAR studies. By developing mathematical models, QSAR aims to predict the biological activity of novel compounds based on their physicochemical properties and structural features.

For the this compound series and related pyridinone derivatives, QSAR studies have been employed to identify the most critical molecular descriptors that govern their activity. These descriptors can include:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which are crucial for electrostatic interactions with the target.

Steric descriptors: Like molecular volume and surface area, which relate to the fit of the molecule within a binding pocket.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which influences membrane permeability and hydrophobic interactions.

These models, often built using techniques like multiple linear regression or machine learning algorithms, provide a predictive framework that can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Derivatization and Scaffold Modification of 6 3 Oxobutyl 1h Pyridin 2 One

Synthesis of Analogues with Structural Modifications on the Pyridin-2-one Ring

The pyridin-2-one ring is a privileged structure in medicinal chemistry, and its derivatization can significantly impact biological activity. nih.gov Modifications can be strategically introduced at various positions to probe the effects of substituents and to construct novel fused heterocyclic systems.

Substituent Effects at Different Positions (e.g., N1, C3, C4, C5)

The introduction of substituents onto the pyridin-2-one ring can influence the molecule's electronic properties, lipophilicity, and steric profile. While specific studies on 6-(3-oxobutyl)-1H-pyridin-2-one are not extensively documented, general principles of pyridin-2-one chemistry can be applied.

N1-Substitution: The nitrogen atom of the pyridin-2-one ring is a common site for modification. N-alkylation can be achieved using various alkylating agents, although competitive O-alkylation can be a challenge. sciforum.net The choice of base and solvent is critical to selectively achieve N-alkylation. sciforum.net For instance, microwave-assisted one-pot synthesis has been explored for the N-alkylation of 2-pyridones, offering an efficient route to a variety of N-substituted derivatives. sciforum.net

C3, C4, and C5-Substitution: Direct C-H functionalization has emerged as a powerful tool for introducing substituents at the carbon positions of the pyridin-2-one ring. researchgate.net Transition metal-catalyzed reactions, in particular, have enabled selective C-H activation at C3, C4, and C5, allowing for the introduction of aryl, alkyl, and other functional groups. researchgate.net The inherent reactivity of the 2-pyridone ring often favors C3-functionalization, but recent methodologies have been developed to achieve selectivity at other positions. researchgate.net For example, rhodium-catalyzed C-H activation has been used to prepare 3,6-disubstituted 4-fluoro-2-pyridones. researchgate.net Furthermore, a base-catalyzed three-component reaction of ynals, isocyanates, and amines provides a metal-free method for synthesizing highly decorated pyridine (B92270) derivatives, which could be adapted for the synthesis of substituted this compound analogues. organic-chemistry.org

A series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized to explore their analgesic activity, highlighting the importance of substitution patterns on the pyridinone core for biological function. nih.gov In one study, electron-withdrawing groups on the pyridin-2(1H)-one ring were found to increase the acidity of the N-H bond, potentially enhancing interactions with biological targets. nih.gov

Table 1: Examples of General Methods for Pyridin-2-one Ring Functionalization

PositionReaction TypeReagents/CatalystPotential Outcome
N1N-AlkylationAlkyl halides, Cs2CO3, DMFIntroduction of various alkyl or aryl groups on the nitrogen atom.
C3C-H ArylationAryl halides, Pd catalystIntroduction of aryl groups at the C3 position.
C4/C5C-H FunctionalizationTransition metal catalystsIntroduction of various substituents at less reactive positions.
C3/C5Suzuki-Miyaura CouplingBoronic acids/esters, Pd catalystFormation of C-C bonds with aryl or vinyl groups. nih.gov

Ring Annulation Strategies

Ring annulation strategies involving the pyridin-2-one core can lead to the formation of fused bicyclic and polycyclic systems, significantly expanding the chemical space. While specific examples starting from this compound are scarce, intramolecular cyclization of appropriately functionalized pyridin-2-one derivatives is a common approach.

For instance, the synthesis of γ-carbolinones has been achieved through cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes. acs.org A similar strategy could potentially be envisioned where the 3-oxobutyl side chain of this compound acts as a precursor for an intramolecular cyclization, leading to fused systems. The synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts from 5-nitro-2-pyridone demonstrates the feasibility of building fused rings onto the pyridin-2-one scaffold. nih.gov

Synthesis of Analogues with Modifications on the 3-Oxobutyl Side Chain

The 3-oxobutyl side chain offers multiple points for chemical modification, including the alkyl chain and the ketone functionality.

Alterations of the Alkyl Chain Length or Branching

The length and branching of the alkyl chain can be modified by starting from different precursors during the synthesis of the pyridin-2-one. For example, instead of a four-carbon chain, shorter or longer chains with or without branching could be introduced. The acidity of the benzylic hydrogens on alkylated pyridines can be exploited for side-chain reactions. pearson.com Deprotonation of the carbon alpha to the pyridine ring can generate a carbanion that can react with various electrophiles, potentially allowing for the elongation or branching of the side chain. pearson.com

Functional Group Interconversions on the Oxobutyl Moiety (e.g., reduction of ketone)

The ketone group in the 3-oxobutyl side chain is a versatile functional handle for various transformations.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, yielding 6-(3-hydroxybutyl)-1H-pyridin-2-one. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The introduction of a hydroxyl group can alter the polarity and hydrogen bonding capabilities of the molecule.

Other Transformations: The ketone could also serve as a site for reactions such as reductive amination to introduce amino functionalities, or Grignard reactions to introduce new carbon-carbon bonds, further diversifying the side chain structure.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

For the this compound scaffold, bioisosteric replacements could be considered for both the pyridin-2-one ring and the ketone functionality. Pyridinones themselves are considered bioisosteres for a range of other heterocycles and functional groups, including amides, pyridines, and phenol (B47542) rings. frontiersin.org

The ketone group in the side chain could be replaced with other functionalities that can act as hydrogen bond acceptors. For example, an oxime or a hydrazone could be formed from the ketone. In some contexts, aryl halides have been investigated as bioisosteres for cyclic ketones. While not a direct replacement for the acyclic ketone in the side chain, this concept highlights the possibility of replacing the carbonyl group with other polar functionalities.

Potential Applications of 6 3 Oxobutyl 1h Pyridin 2 One in Chemical Research

Utility as a Synthetic Intermediate for Complex Molecules

The pyridin-2-one core is widely recognized as a versatile synthetic intermediate. Various methods, such as the Guareschi-Thorpe condensation, are employed to construct this heterocyclic system, providing access to a diverse range of substituted products. beilstein-journals.org These products, in turn, serve as precursors for more complex molecular architectures.

However, a thorough search of scientific databases reveals no specific examples where 6-(3-oxobutyl)-1H-pyridin-2-one is explicitly used as a starting material or intermediate for the total synthesis of complex natural products or other elaborate molecular structures. The reactivity of the ketone and the methylene (B1212753) group in the oxobutyl side chain, combined with the inherent reactivity of the pyridinone ring, theoretically offers multiple handles for synthetic transformations. Yet, these potential synthetic pathways remain undocumented in the available literature for this specific compound.

Applications as a Chemical Probe for Biological Systems (non-therapeutic)

Chemical probes are essential tools for dissecting biological pathways and validating protein targets. nih.gov Small molecules are often functionalized with reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, to study their interactions within cells. nih.gov

While the pyridin-2-one scaffold is present in many biologically active molecules, there is no published research detailing the development or application of this compound as a chemical probe. The ketone functionality in the side chain could potentially serve as a point of attachment for a linker connected to a biotin or fluorophore tag. Nevertheless, no studies describing such a modification or its use in non-therapeutic biological research (e.g., target identification or cellular imaging) for this specific compound have been found.

Potential in Material Science (e.g., supramolecular assembly, functional materials)

In material science, pyridinone-based structures are explored for their ability to form organized supramolecular assemblies through hydrogen bonding and metal coordination. These properties are harnessed to create functional materials with applications in areas like electronics and sensing.

The structure of this compound, featuring both a hydrogen-bond-donating/accepting pyridinone ring and a coordinating keto group, suggests a potential for its use in designing novel supramolecular structures or as a monomer in functional polymers. However, the scientific literature does not currently contain reports on the investigation of this compound for these purposes. Its role in supramolecular assembly or the development of new materials remains a hypothetical possibility awaiting experimental validation.

Role in Catalyst Design or Ligand Chemistry (if applicable)

The pyridine (B92270) ring is a cornerstone of ligand design in coordination chemistry and catalysis due to the excellent coordinating ability of its nitrogen atom. The addition of other functional groups can create multidentate ligands that form stable and catalytically active complexes with a wide range of metals.

The this compound molecule possesses multiple potential coordination sites: the nitrogen and oxygen atoms of the pyridinone ring and the carbonyl oxygen of the oxobutyl side chain. This structure suggests it could act as a bidentate or even tridentate ligand for metal ions. Such metal complexes could, in theory, exhibit interesting catalytic properties. Despite this potential, there are no available studies that report the synthesis, characterization, or catalytic application of metal complexes involving this compound as a ligand. A closely related compound, 3-Nitro-1-(2-oxobutyl)pyridin-2-one, is listed in chemical databases, but its applications are not detailed. nih.gov

Future Research Directions and Unanswered Questions Regarding 6 3 Oxobutyl 1h Pyridin 2 One

Elucidation of Unexplored Synthetic Pathways

Key areas for exploration include:

Novel Cyclization Strategies: Investigating new cyclization reactions to construct the pyridinone ring with the desired substituent already in place or in a precursor form.

Post-Modification of the Pyridinone Core: Developing methods to introduce the 3-oxobutyl group onto a pre-formed 6-substituted-1H-pyridin-2-one ring.

Biocatalytic Approaches: Exploring the use of enzymes to catalyze key steps in the synthesis, potentially offering higher selectivity and milder reaction conditions.

Table 1: Potential Synthetic Approaches for 6-(3-oxobutyl)-1H-pyridin-2-one

Synthetic ApproachDescriptionPotential Advantages
Ring Formation via Cyclization Construction of the pyridinone ring from acyclic precursors already containing the butanone side chain or a precursor.Convergent synthesis, potential for high efficiency.
Cross-Coupling Reactions Attachment of the 3-oxobutyl side chain to a pre-functionalized pyridinone core (e.g., a 6-halopyridinone) using transition-metal catalysis.Modular approach, allowing for late-stage diversification.
Functional Group Interconversion Modification of an existing side chain at the 6-position of the pyridinone ring to generate the 3-oxobutyl moiety.Useful if a suitable precursor with a different side chain is readily available.

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and overcoming synthetic hurdles. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of the key transformations.

Areas of focus should include:

Kinetic Studies: Performing kinetic analyses of the key bond-forming reactions to understand the reaction rates and the influence of various parameters.

Intermediate Trapping and Characterization: Designing experiments to trap and characterize reactive intermediates to gain insight into the reaction pathway.

Isotopic Labeling Studies: Utilizing isotopically labeled starting materials to track the movement of atoms throughout the reaction and confirm proposed mechanisms.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future research on this compound should leverage advanced computational modeling to accelerate the discovery and development process.

Specific applications of computational modeling could include:

Reaction Pathway and Transition State Analysis: Using quantum mechanical calculations to model proposed reaction mechanisms, identify transition states, and predict reaction barriers, thus aiding in the optimization of synthetic routes.

Prediction of Physicochemical Properties: Employing computational methods to predict key properties such as solubility, stability, and spectroscopic signatures.

Virtual Screening and Docking Studies: If a biological target is identified, computational docking can be used to predict the binding mode and affinity of this compound and its analogs, guiding the design of more potent compounds.

Table 2: Computational Approaches for Investigating this compound

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties.Detailed understanding of electronic structure and reactivity.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and interactions with solvent or biological macromolecules.Insights into the molecule's behavior in different environments.
Quantitative Structure-Activity Relationship (QSAR) If biological activity data becomes available, QSAR can be used to build predictive models.Identification of key structural features responsible for activity.

Exploration of Novel Molecular and Cellular Targets

A significant area of future research will be the identification and validation of the molecular and cellular targets of this compound. The pyridinone scaffold is known to interact with a wide range of biological targets, and this specific derivative may exhibit novel activities.

Research in this area should involve:

High-Throughput Screening: Screening the compound against a diverse panel of biological targets, such as enzymes and receptors, to identify potential interactions.

Phenotypic Screening: Assessing the effect of the compound on various cellular models to identify novel biological activities without a preconceived target.

Chemical Proteomics: Utilizing chemical probes based on the this compound structure to identify its protein binding partners in a cellular context.

Table 3: Potential Biological Target Classes for Pyridinone Derivatives

Target ClassExamples of Known Pyridinone InhibitorsPotential Therapeutic Area
Enzymes HIV reverse transcriptase (e.g., Doravirine), Influenza A endonucleaseAntiviral
Receptors -Various
Ion Channels -Various
Metal Chelators Iron (e.g., Deferiprone)Iron overload disorders

Development of New Applications Beyond Current Scope

While many pyridinone-containing compounds have found applications as therapeutic agents, future research should also explore the potential of this compound in other areas. The unique structural features of this molecule may lend themselves to novel applications in materials science, chemical biology, and agrochemicals.

Potential new applications to be investigated include:

Fluorescent Probes: The pyridinone core can exhibit interesting photophysical properties, and modifications to the 3-oxobutyl side chain could lead to the development of novel fluorescent probes for biological imaging. sciforum.net

Organic Materials: The ability of the pyridinone ring to participate in hydrogen bonding and π-stacking interactions could be exploited in the design of new organic materials with interesting electronic or optical properties.

Agrochemicals: The pyridinone scaffold is present in some herbicides and fungicides, and this compound could be investigated for potential agrochemical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.